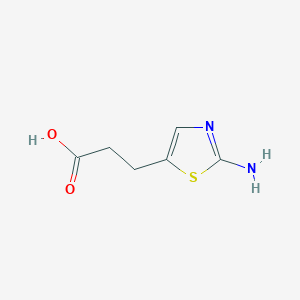

3-(2-Aminothiazol-5-yl)propanoic acid

Overview

Description

“3-(2-Aminothiazol-5-yl)propanoic acid” is a chemical compound with the empirical formula C6H8N2O2S and a molecular weight of 172.20 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “3-(2-Aminothiazol-5-yl)propanoic acid” involves nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .Scientific Research Applications

Anticancer Activity

Field : Medical and Pharmaceutical Sciences

Application : 2-aminothiazole scaffold is one of the characteristic structures in drug development. It has several biological activities, including acting as an anticancer agent .

Methods : The synthesis of these compounds is achieved by the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine .

Results : The specific outcomes of this application are not detailed in the source.

Antioxidant Activity

Field : Medical and Pharmaceutical Sciences

Application : Certain 2-aminothiazole-based compounds have shown antioxidant activities .

Methods : The presence of the OH group on the phenyl ring increased the antioxidant activities .

Results : Compounds 4j and 4r showed significant antioxidant activities with IC50 values of 66.02 ± 0.85 μM and 67.35 ± 0.48 μM respectively .

Antimicrobial Activity

Field : Medical and Pharmaceutical Sciences

Application : Some 2-aminothiazole-based compounds have shown prominent inhibitory activity against certain strains of bacteria .

Methods : The specific methods of application or experimental procedures are not detailed in the source.

Results : Compounds 3a – g, and 3i showed prominent inhibitory activity against the tested strains of S. aureus, B. cereus, E. coli, and P. aeruginosa with MIC = 250 µg/mL .

Anti-inflammatory Activity

Field : Medical and Pharmaceutical Sciences

Application : The 2-aminothiazole scaffold is known to act as an anti-inflammatory agent .

Methods : The specific methods of application or experimental procedures are not detailed in the source.

Results : The specific outcomes of this application are not detailed in the source.

Coordination Complexes in Aqueous Solution

Application : L-carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid) and its ruthenium (II) coordination complexes in aqueous solution have been studied .

Methods : The complexes were prepared by refluxing aqueous solutions of the ligand with equimolar amounts of ruthenium chloride at 60 °C for 36 h .

Results : The most probable coordination geometries of ruthenium in these compounds involve nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .

Antiproliferative Activity

Field : Medical and Pharmaceutical Sciences

Application : Pyrrolidine derivative namely (E)-1-(4-amino-2(pyrrolidin-1-yl)thiazol-5-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one could significantly prevent proliferation of MCF-7 and especially HepG2 cell lines .

Methods : The specific methods of application or experimental procedures are not detailed in the source.

Results : The specific outcomes of this application are not detailed in the source.

Antioxidant Activity

Application : In both ABTS and DPPH radical scavenging assays, compounds 4e, 4i, 4j, 4o and 4r exhibit excellent potency compared to the standard ascorbic acid .

Methods : The specific methods of application or experimental procedures are not detailed in the source.

Results : Compounds 4j (ABTS, IC50 = 66.02 ± 0.85 μM; DPPH, IC50 = 04.19 ± 0.56 μM) and 4r (ABTS, IC50 = 67.35 ± 0.48 μM; DPPH, IC50 = 06.06 ± 0.52 μM) showed significant antioxidant activities .

Safety And Hazards

properties

IUPAC Name |

3-(2-amino-1,3-thiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-6-8-3-4(11-6)1-2-5(9)10/h3H,1-2H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNMATRLTBXYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminothiazol-5-yl)propanoic acid | |

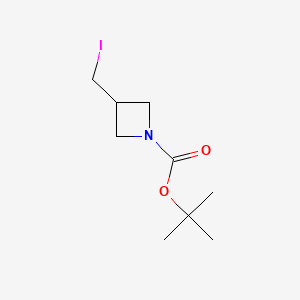

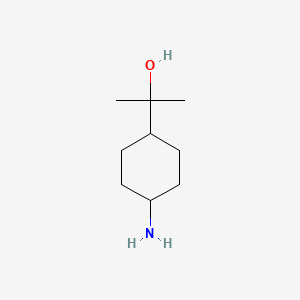

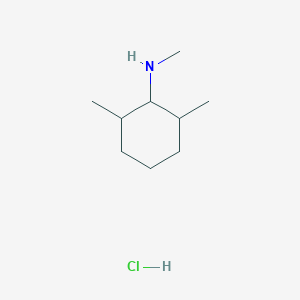

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)

![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)

![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)

![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)